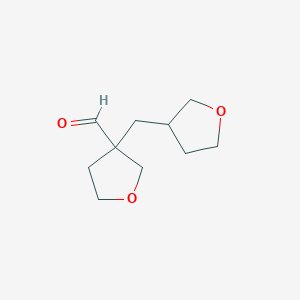
3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₃. It is a derivative of oxolane, featuring two oxolane rings connected by a methylene bridge and an aldehyde functional group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with appropriate aldehyde precursors. One common method includes the use of oxolane-3-carboxaldehyde and oxolane-3-methanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The oxolane rings can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(Oxolan-3-ylmethyl)oxolane-3-carboxylic acid.
Reduction: Formation of 3-(Oxolan-3-ylmethyl)oxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The oxolane rings may also interact with hydrophobic pockets in target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde: Similar structure but with a different position of the methylene bridge.
3-(Oxolan-3-ylmethyl)oxolane-2-carbaldehyde: Similar structure but with a different position of the aldehyde group.
3-(Oxolan-3-ylmethyl)oxolane-3-carboxylic acid: Oxidized form of the compound.
Uniqueness
3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde is unique due to its specific arrangement of oxolane rings and the presence of an aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(oxolan-3-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c11-7-10(2-4-13-8-10)5-9-1-3-12-6-9/h7,9H,1-6,8H2 |
InChI Key |
JCRJNHOXSHFOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC2(CCOC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


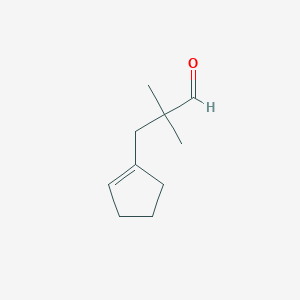
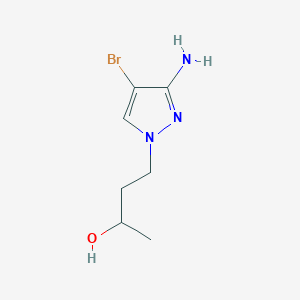
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B13289285.png)

![2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene](/img/structure/B13289311.png)
amine](/img/structure/B13289316.png)
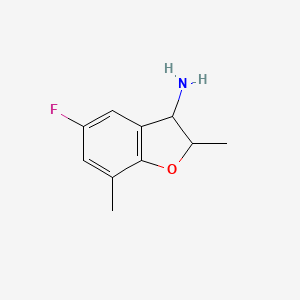

![3-[(Piperidin-4-yl)amino]propanoic acid](/img/structure/B13289335.png)

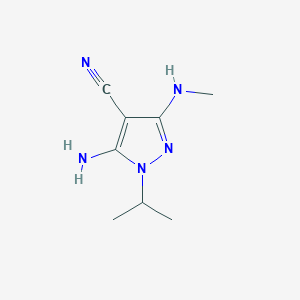

![2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol](/img/structure/B13289352.png)

